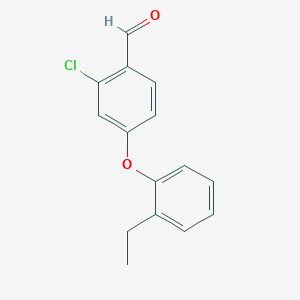
N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as TPN-171, is a small molecule drug that has been developed as a potential treatment for cancer. It is a member of the isonicotinamide class of compounds, which have been shown to have anticancer activity in preclinical studies.
作用机制
The mechanism of action of N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is not fully understood, but it is thought to involve the inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is involved in the production of nicotinamide adenine dinucleotide (NAD+), which is an essential cofactor for many cellular processes, including DNA repair and energy metabolism. By inhibiting NAMPT, this compound reduces the availability of NAD+ and disrupts these cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell growth. This compound has also been shown to inhibit the production of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
实验室实验的优点和局限性
One advantage of N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is that it has shown activity against a broad range of cancer cell lines, suggesting that it may have potential as a broad-spectrum anticancer agent. However, one limitation of this compound is that it has relatively low solubility in water, which may limit its effectiveness in vivo. Another limitation is that this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several potential future directions for research on N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. One direction is to optimize the synthesis method to improve the yield and solubility of the compound. Another direction is to further elucidate the mechanism of action of this compound, including its effects on the AMPK pathway and inflammatory cytokine production. Additionally, future studies could investigate the potential of this compound as a combination therapy with other anticancer agents, or as a treatment for other diseases that involve dysregulation of NAD+ metabolism, such as neurodegenerative diseases.
合成方法
The synthesis of N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves several steps, starting with the reaction of isonicotinamide with 3-methoxypropylamine to form N-(3-methoxypropyl)isonicotinamide. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol to form this compound. The overall yield of the synthesis is approximately 20%.
科学研究应用
N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. In vitro studies have shown that this compound inhibits the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have shown that this compound reduces tumor growth and prolongs survival in animal models of breast and lung cancer.
属性
IUPAC Name |
N-(3-methoxypropyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-8-2-6-17-15(18)12-3-7-16-14(11-12)21-13-4-9-20-10-5-13/h3,7,11,13H,2,4-6,8-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPUMENCTNKSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=NC=C1)OC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

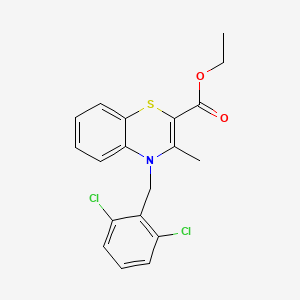
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2780755.png)
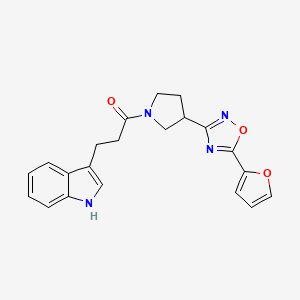
![8-(2-(dimethylamino)ethyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2780758.png)
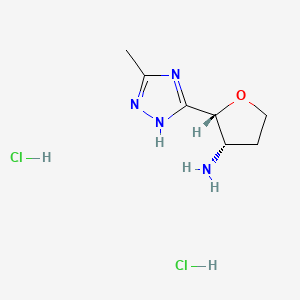
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2780763.png)
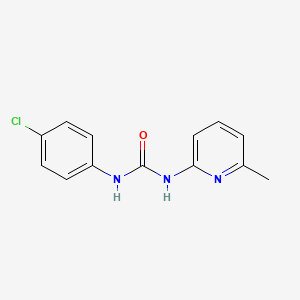
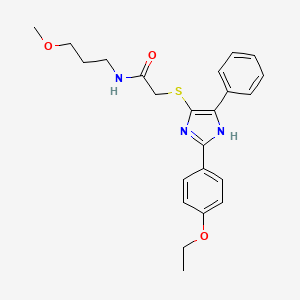
![methyl 3-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2780766.png)
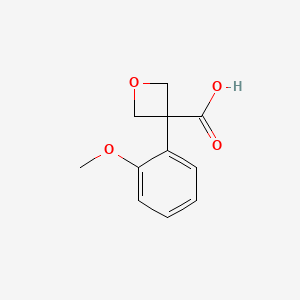
![Ethyl 2-[[2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2780768.png)

